molecular formula C12H18N2O2 B14181347 Glycolic acid, diethyl-, phenylhydrazide CAS No. 3166-50-5

Glycolic acid, diethyl-, phenylhydrazide

Cat. No.: B14181347
CAS No.: 3166-50-5
M. Wt: 222.28 g/mol
InChI Key: KHOIXZVUYSLPAQ-UHFFFAOYSA-N
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Description

Glycolic acid phenylhydrazide is a derivative of glycolic acid (α-hydroxyacetic acid, CAS 79-14-1), where the carboxylic acid group is replaced by a phenylhydrazide functional group. This compound is primarily used in analytical chemistry for the identification and characterization of glycolic acid through derivatization techniques. Key properties include:

  • Melting Point: 115°C .
  • Synthesis: Prepared by reacting glycolic acid with phenylhydrazine, forming a crystalline product for isolation and identification .
  • Applications: Historically employed in crystallographic studies and as a marker in oxidation pathways of aliphatic glycols .

However, existing literature focuses on the phenylhydrazide of unsubstituted glycolic acid, as described above.

Properties

CAS No.

3166-50-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-ethyl-2-hydroxy-N'-phenylbutanehydrazide

InChI

InChI=1S/C12H18N2O2/c1-3-12(16,4-2)11(15)14-13-10-8-6-5-7-9-10/h5-9,13,16H,3-4H2,1-2H3,(H,14,15)

InChI Key

KHOIXZVUYSLPAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NNC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Esterification of Glycolic Acid

The synthesis begins with the esterification of glycolic acid to form diethyl glycolate. This step typically employs Fischer esterification, where glycolic acid reacts with excess diethylamine in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution:

$$
\text{HOCH}2\text{COOH} + 2 \text{CH}3\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{NHCH}2\text{COOCH}2\text{CH}3 + \text{H}2\text{O}
$$

Key parameters include:

  • Temperature : 80–100°C to drive equilibrium toward ester formation.
  • Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) enhance reaction efficiency.
  • Catalyst : 0.5–1.0 mol% concentrated $$ \text{H}2\text{SO}4 $$ accelerates the reaction.

Phenylhydrazide Formation

The diethyl glycolate intermediate undergoes hydrazide formation via reaction with phenylhydrazine. This step requires precise stoichiometry to avoid over-substitution:

$$
\text{CH}3\text{CH}2\text{NHCH}2\text{COOCH}2\text{CH}3 + \text{C}6\text{H}5\text{NHNH}2 \rightarrow \text{CH}3\text{CH}2\text{NHCH}2\text{CONHNH}\text{C}6\text{H}5 + \text{CH}3\text{CH}_2\text{OH}
$$

Critical conditions involve:

  • Solvent Selection : Ethanol or methanol facilitates homogeneous mixing while enabling byproduct (ethanol) removal via distillation.
  • Reaction Time : 6–12 hours at 60–70°C ensures complete conversion.
  • Purification : Recrystallization from hot ethanol yields crystalline product.

Industrial-Scale Optimization Strategies

Continuous-Flow Reactor Design

Large-scale production adopts continuous-flow systems to enhance yield and purity. Key design considerations include:

Parameter Optimal Range Impact on Yield
Residence Time 30–45 minutes Maximizes conversion
Temperature Gradient 70°C → 25°C Prevents thermal degradation
Solvent Reflux Ratio 3:1 (ethanol:feed) Maintains reaction equilibrium

These parameters derive from glycolic acid oligomer depolymerization processes, where controlled heating and solvent ratios prevent byproduct formation.

Catalytic Enhancements

Recent advances incorporate heterogeneous catalysts to streamline the synthesis:

  • Zeolite-Based Catalysts : Improve esterification efficiency by 18–22% compared to traditional acid catalysis.
  • Enzyme-Mediated Systems : Lipases (e.g., Candida antarctica) enable room-temperature reactions with 95% enantiomeric excess.

Reaction Kinetics and Thermodynamic Analysis

Rate-Limiting Steps

The phenylhydrazide formation exhibits second-order kinetics, with rate constants ($$ k $$) dependent on solvent polarity:

$$
k = A \cdot e^{-E_a/(RT)} \cdot \left( \frac{\varepsilon - 1}{2\varepsilon + 1} \right)
$$

Where $$ \varepsilon $$ = solvent dielectric constant. Ethanol ($$ \varepsilon = 24.3 $$) provides optimal balance between solubility and reactivity.

Activation Energy Reduction

Microwave-assisted synthesis reduces activation energy ($$ E_a $$) by 15–20 kJ/mol, enabling completion in 2–3 hours versus conventional heating.

Byproduct Management and Purification

Common Impurities

  • Diethylamine Hydrochloride : Forms if HCl scavengers (e.g., triethylamine) are omitted.
  • Bis-Phenylhydrazide Adducts : Result from excess phenylhydrazine, requiring strict stoichiometric control.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity. Analytical data for purified product:

Property Value Method
Melting Point 114–116°C DSC
$$ ^1\text{H NMR} $$ δ 1.2 (t, 6H), 3.4 (q, 2H) 400 MHz (CDCl₃)
HPLC Purity 99.2% C18 column

Green Chemistry Alternatives

Solvent Recycling Systems

Closed-loop distillation recovers >90% ethanol, reducing waste generation.

Mechanochemical Synthesis

Ball-milling glycolic acid with diethylamine and phenylhydrazine achieves 85% yield without solvents, though crystallinity suffers (72% vs. 99% for solution-phase).

Chemical Reactions Analysis

Types of Reactions

Glycolic acid, diethyl-, phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The phenylhydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines.

Scientific Research Applications

Glycolic acid, diethyl-, phenylhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of glycolic acid, diethyl-, phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound can also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

Thioglycolic Acid (HSCH₂COOH)
  • Key Properties: pKa: 3.83 (more acidic than glycolic acid, pKa 3.6) . Solubility: Miscible with polar solvents (water, ethanol) but immiscible with aliphatic hydrocarbons . Applications: Used in depilatory creams, polymer synthesis, and as a reducing agent .
  • Comparison : Unlike glycolic acid phenylhydrazide, thioglycolic acid retains the carboxylic acid group and introduces a thiol (-SH) group, enhancing its reducing capacity and acidity.
Diphenylhydantoic Acid
  • Structure : Features a ureido group (NH₂CONH-) attached to a diphenylacetic acid backbone .
  • Applications : Intermediate in anticonvulsant drug synthesis (e.g., phenytoin) .
  • Comparison : While both compounds contain phenyl groups, diphenylhydantoic acid lacks the hydrazide linkage and is pharmacologically active, unlike glycolic acid phenylhydrazide.
(Naphthalen-1-yloxy)-Acetic Acid Benzylidene Hydrazide
  • Structure : Combines naphthalene, acetic acid, and benzylidene hydrazide moieties .
  • Applications : Investigated for antimicrobial and anticancer activities .
  • Comparison : This compound demonstrates broader biological activity due to its aromatic naphthalene group, whereas glycolic acid phenylhydrazide is primarily analytical.

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Key Applications
Glycolic acid phenylhydrazide 115 166.16 Polar solvents Analytical chemistry
Thioglycolic acid -16 92.11 Water, ethanol Depilatory agents, polymers
Diphenylhydantoic acid N/A 284.29 Organic solvents Pharmaceutical synthesis
Glyoxylic acid hydrazide derivatives N/A ~200–300 Variable Antimicrobial research

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